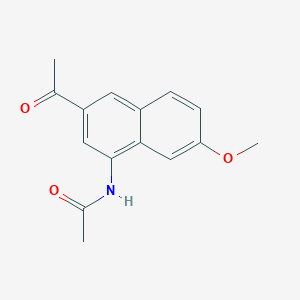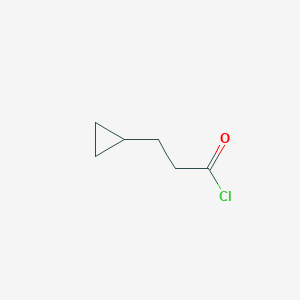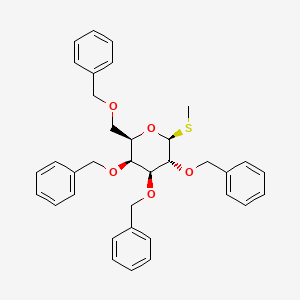
4-Chlor-2-methoxychinolin
Übersicht
Beschreibung
4-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 and is a solid or liquid at room temperature . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 4-Chloro-2-methoxyquinoline and similar compounds has been a subject of research in recent years . Various synthesis protocols have been reported in the literature, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxyquinoline consists of a quinoline ring with a chlorine atom at the 4th position and a methoxy group at the 2nd position . The InChI code for this compound is 1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 .Physical and Chemical Properties Analysis
4-Chloro-2-methoxyquinoline is a solid or liquid at room temperature . It has a molecular weight of 193.63 and a molecular formula of C10H8ClNO . The compound is poorly soluble in water, but soluble in diluted acid, chloroform, and ether .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Chinolin und seine Derivate, einschließlich 4-Chlor-2-methoxychinolin, sind für ihre breite Palette an biologischen Aktivitäten bekannt . Sie gelten aufgrund ihrer immensen Vorteile in der medizinisch-chemischen Forschung als unbestreitbares Pharmakophor . Die jüngsten in vivo und in vitro Screenings, die von Wissenschaftlern durchgeführt wurden, könnten den Weg für die Entwicklung neuer Medikamente ebnen .
Arzneimittelentwicklung
Chinolin ist eine Kernvorlage in der Arzneimittelentwicklung . Die Funktionalisierung von Chinolin-Motiven kann ihre beträchtliche Wirksamkeit für die zukünftige Arzneimittelentwicklung aufzeigen . Dies deutet darauf hin, dass this compound auch ein potenzieller Kandidat für die Arzneimittelentwicklung sein könnte.
Synthetische organische Chemie
Chinolin hat vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie . Es ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung und spielt eine wichtige Rolle im Bereich der medizinischen Chemie . Daher könnte this compound auch in der synthetischen organischen Chemie verwendet werden.
Industrielle Chemie
Chinolin-Motive sind in mehreren pharmakologisch aktiven heterocyclischen Verbindungen unerlässlich, da sie in der medizinischen und industriellen Chemie vielfältig eingesetzt werden . Dies deutet darauf hin, dass this compound auch potenzielle Anwendungen in der industriellen Chemie haben könnte.
Biologische und pharmazeutische Aktivitäten
Verschiedene ausgewählte Chinoline und Derivate haben potenzielle biologische und pharmazeutische Aktivitäten . Dies deutet darauf hin, dass this compound auch potenzielle biologische und pharmazeutische Aktivitäten haben könnte.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Chloro-2-methoxyquinoline is a derivative of quinoline, a class of compounds that includes the antimalarial drug chloroquine . The primary targets of quinoline-based compounds are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial drugs .
Mode of Action
Chloroquine, a related quinoline compound, is known to inhibit the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the death of the parasite
Biochemical Pathways
Quinoline-based compounds like chloroquine are known to interfere with the heme detoxification pathway in malaria parasites . This leads to the accumulation of toxic heme, which is lethal to the parasites .
Pharmacokinetics
Quinolones and fluoroquinolones, which are structurally related, are known to have good oral bioavailability and are metabolized in the liver . They are also excreted by the kidneys
Result of Action
Based on the mode of action of related compounds, it can be inferred that 4-chloro-2-methoxyquinoline may lead to the death of targeted cells or organisms by disrupting essential biochemical processes .
Action Environment
The action of 4-Chloro-2-methoxyquinoline may be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, the presence of other compounds, such as syringic acid, can influence the microbial community structure in the environment, potentially affecting the compound’s action .
Eigenschaften
IUPAC Name |
4-chloro-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHZVBQTBUCSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450046 | |
| Record name | 4-Chloro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-05-0 | |
| Record name | 4-Chloro-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4295-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

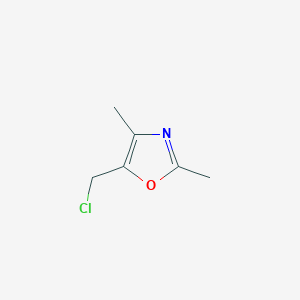
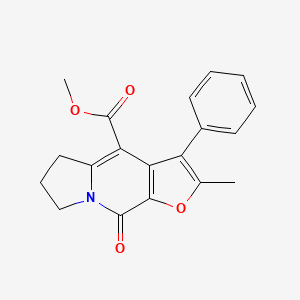
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)
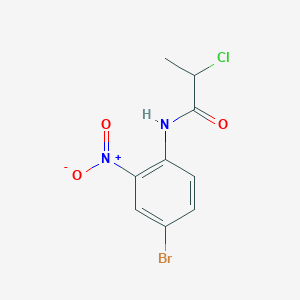
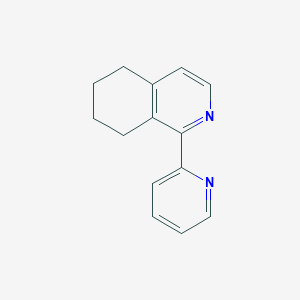
![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)

![3-Phenyl-1-(pyridin-2-yl)-5H-indeno[1,2-c]pyridine](/img/structure/B1624689.png)
![3-Methylthio-2-phenyl-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1624690.png)

